An In-depth Technical Guide to 4-Nitrobenzoyl Chloride
An In-depth Technical Guide to 4-Nitrobenzoyl Chloride
CAS Number: 122-04-3
This technical guide provides a comprehensive overview of 4-Nitrobenzoyl chloride, a pivotal reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, key reactions, experimental protocols, and safety information.
Core Properties and Specifications
4-Nitrobenzoyl chloride, also known as p-nitrobenzoyl chloride, is a yellow crystalline solid with a pungent odor.[1][2] Its chemical structure is characterized by a benzene (B151609) ring substituted with a nitro group and a benzoyl chloride group at the para position. This substitution pattern significantly influences its reactivity.
Physicochemical Data
The quantitative properties of 4-Nitrobenzoyl chloride are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 122-04-3 | [2][3][4][5] |
| Molecular Formula | C₇H₄ClNO₃ | [1][3][4][5] |
| Molecular Weight | 185.56 g/mol | [1][3][4][5] |
| Appearance | Yellow needles, flakes, or powder with a pungent odor | [1][2][3] |
| Melting Point | 71-74 °C (lit.) | [2][6] |
| Boiling Point | 202-205 °C at 105 mmHg (lit.) | [2][6] |
| Density | 1.53 g/cm³ | [2][3] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [2][6] |
| Solubility | Soluble in tetrahydrofuran, dichloromethane, chloroform, pyridine. | [2][4] |
| Decomposes in water. | [1] |
Chemical Reactivity and Applications
The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making 4-nitrobenzoyl chloride a highly reactive acylating agent.[7] It readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles.
Key Applications Include:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3][4] For instance, it is used in the preparation of polysubstituted furanonaphthoquinones and in Michael additions, Henry reactions, and cycloadditions.[2][4]
-
Derivatization Agent: In analytical chemistry, it is used as a derivatizing agent for primary and secondary amines, as well as alcohols, to facilitate their analysis by High-Performance Liquid Chromatography (HPLC). The resulting derivatives exhibit strong UV absorbance, enhancing detection sensitivity.
-
Dye and Polymer Manufacturing: It is also employed in the manufacturing of dyes and in polymer chemistry.[3]
The general mechanism for its primary function, nucleophilic acyl substitution, is depicted below.
Figure 1: General mechanism of nucleophilic acyl substitution with 4-Nitrobenzoyl chloride.
Experimental Protocols
Detailed methodologies for key experiments involving 4-Nitrobenzoyl chloride are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Protocol 1: Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid
This protocol describes the preparation of 4-nitrobenzoyl chloride using phosphorus pentachloride.
Materials:
-
4-nitrobenzoic acid (20 g)
-
Phosphorus pentachloride (25 g)
-
Carbon tetrachloride (for crystallization)
Procedure:
-
In a 250 mL flask fitted with a reflux condenser (all within a fume hood), mix 20 g of 4-nitrobenzoic acid and 25 g of phosphorus pentachloride.[4]
-
Gently heat the flask on a water bath, with occasional shaking.[4]
-
Continue heating until the evolution of hydrogen chloride gas nearly ceases and a clear, homogeneous liquid is obtained.[4]
-
Transfer the reaction product to a distillation apparatus.
-
Distill the mixture up to 220 °C to remove the phosphorus oxychloride byproduct.[4]
-
The remaining residue is crude 4-nitrobenzoyl chloride.
-
Purify the product by recrystallization from carbon tetrachloride or by vacuum distillation (boiling point 155 °C at 20 mmHg).[4] The expected yield is approximately 90%.[4]
Figure 2: Workflow for the synthesis of 4-Nitrobenzoyl chloride.
Protocol 2: Esterification of an Alcohol
This protocol details the synthesis of an alkyl 4-nitrobenzoate (B1230335) ester.
Materials:
-
4-Nitrobenzoyl chloride (1.75 g)
-
Ethanol (B145695), 1-propanol, or 2-propanol (30 mL)
-
Aqueous sodium hydrogen carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Transfer 1.75 g of 4-nitrobenzoyl chloride to a 100 mL round-bottomed flask.[3]
-
Add 30 mL of the desired alcohol (e.g., ethanol) and a few anti-bumping granules.[3]
-
Equip the flask with a reflux condenser and heat the solution to reflux for 50 minutes using a heating mantle.[3]
-
After the heating period, allow the flask to cool to room temperature. The product may begin to precipitate.[3]
-
Transfer the cooled mixture to a separating funnel.
-
Add 50 mL of aqueous sodium hydrogen carbonate solution and shake gently, venting frequently to release pressure. Discard the aqueous layer.[3]
-
Wash the organic layer with 50 mL of water, again discarding the aqueous layer.[3]
-
Transfer the organic layer to a conical flask and dry it over anhydrous magnesium sulfate.[3]
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude ester.
-
The product can be further purified by recrystallization from ethanol if necessary.[3]
Protocol 3: Derivatization of Amines for HPLC Analysis
This protocol provides a general workflow for the pre-column derivatization of primary and secondary amines, enhancing their detectability.
Materials:
-
Amine sample/standard solution
-
Derivatization Reagent Solution: 10 mg/mL 4-Nitrobenzoyl chloride in anhydrous acetonitrile (B52724) (prepare fresh).
-
Base Solution: 0.1 M Sodium Bicarbonate in HPLC-grade water.
-
Quenching Solution: 2 M HCl.
Procedure:
-
In a microcentrifuge tube, add 100 µL of the amine sample solution.
-
Add 200 µL of the 0.1 M sodium bicarbonate base solution and vortex for 10 seconds.
-
Add 100 µL of the 10 mg/mL 4-nitrobenzoyl chloride solution.
-
Immediately vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
Stop the reaction by adding 50 µL of 2 M HCl to neutralize excess base and quench unreacted reagent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL of the filtered solution into the HPLC system for analysis.
Figure 3: Experimental workflow for the derivatization of amines using 4-Nitrobenzoyl chloride.
Safety and Handling
4-Nitrobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
Hazard Classifications:
-
GHS Pictograms: GHS05 (Corrosion)[6]
-
Signal Word: Danger[6]
-
Hazard Statements: Causes severe skin burns and eye damage (H314).[6][8] May be corrosive to metals (H290).[6]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9] Use a dust mask or work in a well-ventilated fume hood.[6][9]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from moisture.[1][2] It is incompatible with water, alcohols, strong oxidizing agents, and strong bases.[2]
-
First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][8] If inhaled, move to fresh air.[1]
Incompatibility:
-
Reacts with water or steam.[1]
-
Incompatible with bases (including amines), strong oxidizing agents, and alcohols.[2][9]
-
May react vigorously or explosively if mixed with ethers like diisopropyl ether in the presence of trace metal salts.[2][9]
This guide provides essential technical information for the safe and effective use of 4-Nitrobenzoyl chloride in a research and development setting. Always consult the specific Safety Data Sheet (SDS) before use and adhere to all institutional safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3.1.3. Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. A versatile and practical method for regioselective synthesis of polysubstituted furanonaphthoquinones [ouci.dntb.gov.ua]
